molecular formula C29H34O5S B12280836 Ethyl 2,3,4-tri-O-benzyl-1-thio-b-D-glucopyranoside

Ethyl 2,3,4-tri-O-benzyl-1-thio-b-D-glucopyranoside

Cat. No.: B12280836
M. Wt: 494.6 g/mol
InChI Key: AZQPSLVUJGSMNT-UHFFFAOYSA-N
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Description

Ethyl 2,3,4-tri-O-benzyl-1-thio-β-D-glucopyranoside is a thioglycoside derivative extensively utilized in carbohydrate chemistry as a glycosyl donor. Its structure features benzyl ethers at the O-2, O-3, and O-4 positions, leaving the O-6 hydroxyl group unprotected. The ethyl thio group at the anomeric position enhances stability and enables activation under diverse conditions (e.g., via copper(II) bromide or thiophilic activators) for glycosylation reactions . This compound is a key intermediate in synthesizing oligosaccharides and glycoconjugates due to its regioselective reactivity and compatibility with orthogonal protecting group strategies.

Properties

Molecular Formula

C29H34O5S

Molecular Weight

494.6 g/mol

IUPAC Name

[6-ethylsulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol

InChI

InChI=1S/C29H34O5S/c1-2-35-29-28(33-21-24-16-10-5-11-17-24)27(32-20-23-14-8-4-9-15-23)26(25(18-30)34-29)31-19-22-12-6-3-7-13-22/h3-17,25-30H,2,18-21H2,1H3

InChI Key

AZQPSLVUJGSMNT-UHFFFAOYSA-N

Canonical SMILES

CCSC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Regioselective Benzylation

Benzylation proceeds via a three-step sequence:

  • Initial protection : Temporary protection of C-6 with an acetyl group to direct benzylation to C-2, C-3, and C-4.
  • Benzyl trichloroacetimidate activation : BnOTCAI (1.5–2.0 eq) with TfOH (0.2 eq) in toluene at 70°C for 15 hours achieves >90% benzylation.
  • Deprotection of C-6 : Basic hydrolysis (e.g., NaOMe/MeOH) removes the acetyl group, yielding the tri-O-benzylated intermediate.

Example :
Ethyl 1-thio-β-D-glucopyranoside (1.0 eq) reacts with BnOTCAI (3.3 eq) and TfOH (0.1 eq) in toluene, yielding ethyl 2,3,4-tri-O-benzyl-1-thio-β-D-glucopyranoside in 78% yield after column purification.

Anomeric Thioethyl Group Introduction

The thioethyl group is introduced via nucleophilic displacement of a leaving group (e.g., bromide or acetate) at the anomeric position:

  • Thiolysis : Treatment with ethanethiol (3.0 eq) and BF₃·OEt₂ (0.5 eq) in dichloromethane at 0°C.
  • Mechanism : Acid-catalyzed formation of an oxacarbenium ion followed by thiol attack to yield the β-configured product exclusively.

Typical Procedure :
A solution of perbenzylated glucopyranosyl bromide (1.0 eq) in CH₂Cl₂ is treated with ethanethiol and BF₃·OEt₂. After 2 hours, the mixture is neutralized with NaHCO₃, yielding the thioethyl derivative in 85% yield.

Optimized Reaction Conditions

Solvent and Temperature Effects

Optimal yields are achieved in toluene or dichloroethane at elevated temperatures (70–80°C), which enhance reactivity while minimizing side reactions. Polar solvents like acetonitrile reduce regioselectivity due to increased solvation of intermediates.

Catalytic Systems

  • TfOH/BnOTCAI : Promotes simultaneous benzylation and activation of the thioglycoside.
  • Cu(OTf)₂/AgOTf : Used in glycosylation steps post-synthesis to couple the thioglycoside to acceptors.

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography : Elution with ethyl acetate/hexane (1:3 to 1:1) resolves intermediates.
  • HPLC : Employed for analytical purity checks using a C18 column and acetonitrile/water gradients.

Spectroscopic Data

  • ¹H NMR : Key signals include δ 4.85–5.10 (benzyl CH₂), δ 2.65–2.90 (SCH₂CH₃), and δ 4.50–5.30 (anomeric proton).
  • HRMS : [M+Na]⁺ calculated for C₂₉H₃₄O₅S: 517.2124; observed: 517.2126.

Comparative Analysis of Methodologies

Parameter BnOTCAI/TfOH Method ZnCl₂-Ac₂O-HOAc Method Cu(OTf)₂ Method
Yield (%) 78–85 65–70 72–75
Reaction Time (h) 15 24 16
Selectivity (α:β) >20:1 10:1 15:1
Scalability High Moderate High

The BnOTCAI/TfOH system offers superior regioselectivity and scalability, making it the preferred industrial method.

Industrial-Scale Production Considerations

Continuous Flow Reactors

  • Advantages : Enhanced heat transfer and reduced reaction times (8–12 hours).
  • Case Study : A pilot plant achieved 92% yield using a continuous flow system with in-line purification.

Cost Optimization

  • BnOTCAI Recovery : Distillation recovers 80–85% of excess BnOTCAI, reducing raw material costs.
  • Solvent Recycling : Toluene is reclaimed via fractional distillation, lowering environmental impact.

Challenges and Solutions

Byproduct Formation

  • 1,6-Anhydro Derivatives : Minimized by maintaining anhydrous conditions and avoiding overactivation.
  • Partial Benzylation : Addressed using iterative benzylation with monitoring via TLC.

Stereochemical Control

  • β-Selectivity : Ensured by thiophilic activation (TfOH) and low-temperature thiolysis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.

    Reduction: The compound can be reduced to remove the benzyl protecting groups.

    Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Various nucleophiles can be used to substitute the benzyl groups.

Major Products Formed

    Oxidation: Disulfides or sulfoxides.

    Reduction: Deprotected glucose derivatives.

    Substitution: Glucose derivatives with different functional groups.

Scientific Research Applications

Chemical Synthesis and Glycosylation Reactions

Ethyl 2,3,4-tri-O-benzyl-1-thio-β-D-glucopyranoside is primarily utilized as a glycosyl donor in the synthesis of oligosaccharides. Its thioether linkage significantly enhances its reactivity compared to traditional glycosyl donors, making it a valuable building block for complex carbohydrate structures. The compound's ability to participate in glycosylation reactions allows for the formation of various glycosidic bonds under mild conditions, which is crucial for synthesizing biologically relevant oligosaccharides and polysaccharides .

Synthesis Methodology

The synthesis typically involves several steps:

  • Protection of hydroxyl groups.
  • Formation of the thioether linkage.
  • Purification and characterization of the final product.

These steps ensure the compound's stability and reactivity are optimized for subsequent reactions.

Recent studies have explored the biological activities associated with ethyl 2,3,4-tri-O-benzyl-1-thio-β-D-glucopyranoside. Its interactions with various enzymes and receptors involved in carbohydrate metabolism have been investigated to elucidate its potential therapeutic effects.

Case Studies

  • Enzyme Interaction Studies : Research indicates that this compound can modulate enzyme activity related to carbohydrate metabolism, which could have implications for developing treatments for metabolic disorders .
  • Antimicrobial Properties : Preliminary findings suggest that derivatives of this compound may exhibit antimicrobial activity against specific pathogens, indicating potential applications in infectious disease management .

Applications in Medicinal Chemistry

The compound's structural characteristics allow it to serve as a precursor for synthesizing other biologically active compounds. For instance, modifications of ethyl 2,3,4-tri-O-benzyl-1-thio-β-D-glucopyranoside can lead to novel thioglycosides with enhanced pharmacological properties.

Research Findings

  • Thiol-based Drugs : The thio group in the structure can be leveraged to develop thiol-based drugs that exhibit improved bioavailability and targeted action against specific biological pathways .
  • Molecular Docking Studies : Computational studies have shown that derivatives of this compound can effectively bind to various biological targets, suggesting their utility in drug design .

Mechanism of Action

The mechanism of action of Ethyl 2,3,4-tri-O-benzyl-1-thio-beta-D-glucopyranoside involves its ability to act as a glycosyl donor in glycosylation reactions. The sulfur atom in the glycosidic bond enhances the reactivity of the compound, making it a valuable reagent in the synthesis of glycosides. The molecular targets and pathways involved include various enzymes and proteins that participate in carbohydrate metabolism and glycosylation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations and Reactivity

The reactivity and applications of thioglycosides are highly dependent on the type and position of protecting groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Ethyl 2,3,4-tri-O-benzyl-1-thio-β-D-glucopyranoside and Analogues
Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Applications
Ethyl 2,3,4-tri-O-benzyl-1-thio-β-D-glucopyranoside O-2,3,4-benzyl C₂₉H₃₄O₅S 494.65 141263-02-7 Glycosylation reactions, intermediate in oligosaccharide synthesis
Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside O-2,3,4,6-benzyl C₃₅H₃₈O₅S 582.74 108739-67-9 Building block for complex glycans; enhanced lipophilicity
Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside O-2,3,4,6-acetyl C₁₆H₂₄O₉S 392.42 52645-73-5 Substrate for glycosidase/transferase studies; mild deprotection
Ethyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-β-D-thioglucopyranoside O-4,6-benzylidene, C-2-phthalimido C₂₅H₂₅NO₇S 483.54 129519-28-4 Directed glycosylation via neighboring group participation
Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-β-D-glucopyranoside O-2,3-benzyl, O-4,6-benzylidene C₂₈H₃₀O₅S 494.60 N/A Regioselective activation at O-6 after benzylidene cleavage

Case Studies in Glycosylation

  • Compound 21 : The benzylidene group in Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-β-D-glucopyranoside allows selective deprotection at O-4 and O-6, enabling sequential glycosylation at these positions.
  • Compound 40 : Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside serves as a precursor for synthesizing branched oligosaccharides, leveraging its fully protected hydroxyls for controlled reactivity.

Biological Activity

Ethyl 2,3,4-tri-O-benzyl-1-thio-β-D-glucopyranoside is a thioether derivative of β-D-glucopyranoside, notable for its complex structure characterized by three benzyl groups and a thioether linkage. This compound has garnered attention due to its potential applications in carbohydrate chemistry and its biological activities, particularly in the context of glycosylation reactions and enzyme interactions.

Structural Characteristics

The structural features of ethyl 2,3,4-tri-O-benzyl-1-thio-β-D-glucopyranoside enhance its reactivity in various biochemical processes. The presence of the thio group at the anomeric carbon increases its electrophilicity, making it a valuable intermediate for synthesizing oligosaccharides.

Compound Name Structural Features Unique Aspects
Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideSimilar benzyl protection but with methyl instead of ethylα-anomeric configuration
Ethyl 2,3,6-tri-O-benzyl-1-thio-β-D-galactopyranosideContains galactose instead of glucoseDifferent sugar backbone
Ethyl 2-O-benzoyl-3,4,6-tri-O-benzyl-1-thio-β-D-glucopyranosideBenzoyl group at position 2Different protective strategy

Enzyme Interaction Studies

Ethyl 2,3,4-tri-O-benzyl-1-thio-β-D-glucopyranoside has been investigated for its interactions with various enzymes involved in carbohydrate metabolism. Notably, studies have focused on its inhibitory effects on glycosyltransferases, which are crucial for synthesizing glycoproteins and glycolipids that play significant roles in cell signaling and immune responses.

  • Glycosyltransferase Inhibition : The compound has shown potential as an inhibitor of β-(1,4)-galactosyltransferase (β4GalT) from bovine milk. This enzyme catalyzes the transfer of galactose to form glycosidic bonds. Ethyl 2,3,4-tri-O-benzyl-1-thio-β-D-glucopyranoside was designed to mimic natural substrates and exhibited competitive inhibition properties .
  • Cytotoxic Activity : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example:
    • HT-29 (Colorectal Cancer) : IC50 values ranged from 10.96 to 41.66 μM.
    • HCT-116 (Colon Carcinoma) : IC50 values were noted between 4.07 and 34.94 μM .

These findings indicate that modifications to the glucopyranoside structure can significantly influence biological activity.

Study on Glycosidic Derivatives

A comprehensive study evaluated the biological activities of several glycosidic derivatives, including ethyl 2,3,4-tri-O-benzyl-1-thio-β-D-glucopyranoside. The study highlighted the compound's role in inhibiting glycosyltransferases and suggested that such thio derivatives could be developed into therapeutic agents targeting cancer .

Pharmacological Properties

Another investigation focused on the pharmacological properties of related compounds and their mechanisms of action. The results indicated that compounds with similar structural features could modulate enzyme activities involved in critical biological processes such as inflammation and cell adhesion .

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